molecular formula C14H21BrO B14319345 4-Bromo-2-octylphenol CAS No. 105465-03-0

4-Bromo-2-octylphenol

Cat. No.: B14319345
CAS No.: 105465-03-0
M. Wt: 285.22 g/mol
InChI Key: YVFBEHIJIUXJKO-UHFFFAOYSA-N
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Description

4-Bromo-2-octylphenol is an organic compound that belongs to the class of bromophenols It is characterized by a bromine atom attached to the fourth position and an octyl group attached to the second position of a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-octylphenol typically involves the bromination of 2-octylphenol. The reaction is carried out by dissolving 2-octylphenol in a solvent such as dichloroethane, followed by the addition of bromine at room temperature. The mixture is then stirred for a specified period, usually around 2 hours, before being poured into a solution of ice water and hydrochloric acid to quench the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-octylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the phenolic group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogen exchange reactions can yield 4-iodo-2-octylphenol, while oxidation can produce 4-bromo-2-octylquinone .

Scientific Research Applications

4-Bromo-2-octylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-octylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

    4-Bromo-2-chlorophenol: Similar in structure but with a chlorine atom instead of an octyl group.

    2-Octylphenol: Lacks the bromine atom but has the same octyl group.

    4-Iodo-2-octylphenol: Contains an iodine atom instead of bromine.

Uniqueness: 4-Bromo-2-octylphenol is unique due to the combination of the bromine atom and the octyl group, which imparts distinct chemical and physical properties. This combination can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

105465-03-0

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

4-bromo-2-octylphenol

InChI

InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-8-12-11-13(15)9-10-14(12)16/h9-11,16H,2-8H2,1H3

InChI Key

YVFBEHIJIUXJKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C=CC(=C1)Br)O

Origin of Product

United States

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